molecular formula C27H31FN2O5 B264080 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B264080
M. Wt: 482.5 g/mol
InChI Key: CQCIVRZETATCLL-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FIPI, and it has been found to have a range of biochemical and physiological effects that make it a useful tool for studying various biological processes.

Mechanism of Action

FIPI works by inhibiting the activity of PLD enzymes. PLD enzymes catalyze the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is an important signaling molecule in many cellular processes. By inhibiting PLD activity, FIPI disrupts the normal signaling pathways that rely on phosphatidic acid, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
FIPI has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival. These effects are thought to be due to the disruption of PLD signaling pathways, which are critical for many cellular processes. Additionally, FIPI has been found to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using FIPI in lab experiments is its potency as a PLD inhibitor. This makes it a valuable tool for studying the role of PLD in various biological processes. Additionally, FIPI has been found to have low toxicity, making it a relatively safe compound to work with in the lab. However, one limitation of using FIPI is that it can be difficult to synthesize, and it may not be readily available in all labs.

Future Directions

There are several future directions for research involving FIPI. One potential area of study is the development of new PLD inhibitors that are more potent and selective than FIPI. Additionally, FIPI could be used to study the role of PLD in various disease states, such as cancer and inflammation. Finally, FIPI could be used as a tool for drug discovery, as it has been found to have a range of potential therapeutic applications.

Synthesis Methods

FIPI can be synthesized using a multi-step process that involves the use of several chemical reagents. The synthesis begins with the reaction of 3-fluoro-4-isopropoxybenzoic acid with thionyl chloride to form 3-fluoro-4-isopropoxybenzoyl chloride. This intermediate is then reacted with 3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one to form the final product, FIPI.

Scientific Research Applications

FIPI has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of phospholipase D (PLD) signaling pathways. PLD is an enzyme that plays a critical role in a range of cellular processes, including cell proliferation, migration, and survival. FIPI has been found to be a potent inhibitor of PLD activity, making it a valuable tool for studying the role of this enzyme in various biological processes.

properties

Molecular Formula

C27H31FN2O5

Molecular Weight

482.5 g/mol

IUPAC Name

(E)-(3-fluoro-4-propan-2-yloxyphenyl)-[2-(4-methylphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C27H31FN2O5/c1-17(2)35-22-9-8-20(16-21(22)28)25(31)23-24(19-6-4-18(3)5-7-19)30(27(33)26(23)32)11-10-29-12-14-34-15-13-29/h4-9,16-17,24,31H,10-15H2,1-3H3/b25-23+

InChI Key

CQCIVRZETATCLL-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC(C)C)F)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4

SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)O)C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4

Origin of Product

United States

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